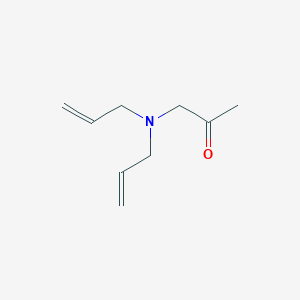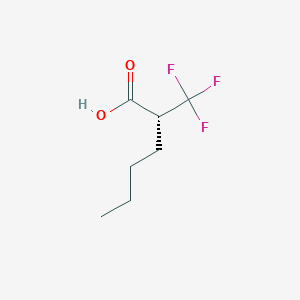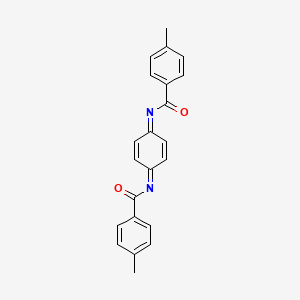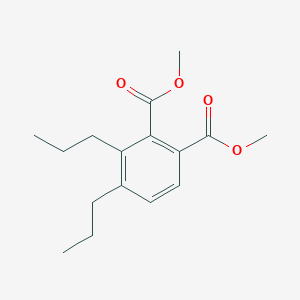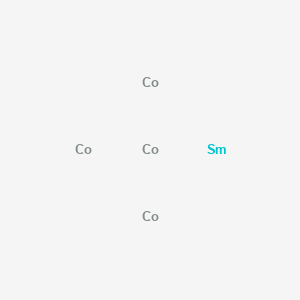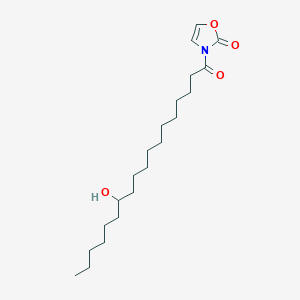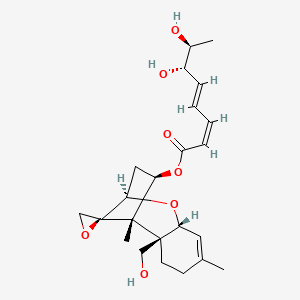
Trichoverrol A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichoverrol A is a macrocyclic trichothecene mycotoxin produced by certain fungi, including species of the genera Fusarium, Myrothecium, and Stachybotrys . It has a molecular formula of C23H32O7 and a molecular weight of 420.50 . This compound is known for its complex structure and significant biological activity, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trichoverrol A involves multiple steps, including the reduction of verrucarol-15-carboxaldehyde using sodium borohydride (NaBH4) in the presence of a t-butyldimethylsilyl protecting group at the C4 position . This method yields 15-3H-trichoverrol A, a tritiated form of the compound.
Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using fungal cultures. The fungi are grown on suitable substrates, such as rice, under controlled conditions to maximize the yield of this compound .
化学反应分析
Types of Reactions: Trichoverrol A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in the presence of a protecting group.
Substitution: Halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
Trichoverrol A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of macrocyclic trichothecenes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an antifungal or anticancer agent.
Industry: this compound is used in the development of biopesticides and other agricultural products.
作用机制
Trichoverrol A exerts its effects through several mechanisms, including:
Inhibition of Protein Synthesis: It binds to ribosomes and inhibits the elongation step of protein synthesis, leading to cell death.
Disruption of Cellular Membranes: this compound can disrupt cellular membranes, leading to leakage of cellular contents and cell lysis.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) through the activation of various signaling pathways.
相似化合物的比较
Trichoverrol A is part of the trichothecene family of mycotoxins, which includes several similar compounds:
Trichoverrol B: Similar in structure but with slight variations in functional groups.
Verrucarol: A precursor in the synthesis of this compound, with a simpler structure.
Roridin A: Another macrocyclic trichothecene with similar biological activity but different structural features.
Uniqueness: this compound is unique due to its specific combination of functional groups and its potent biological activity. Its complex structure and diverse range of effects make it a valuable compound for scientific research and industrial applications .
属性
CAS 编号 |
76739-71-4 |
|---|---|
分子式 |
C23H32O7 |
分子量 |
420.5 g/mol |
IUPAC 名称 |
[(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E,6S,7S)-6,7-dihydroxyocta-2,4-dienoate |
InChI |
InChI=1S/C23H32O7/c1-14-8-9-22(12-24)18(10-14)29-19-11-17(21(22,3)23(19)13-28-23)30-20(27)7-5-4-6-16(26)15(2)25/h4-7,10,15-19,24-26H,8-9,11-13H2,1-3H3/b6-4+,7-5-/t15-,16-,17+,18+,19+,21+,22+,23-/m0/s1 |
InChI 键 |
QFKRKMXPKBHGGO-OYWHZMLYSA-N |
手性 SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\[C@@H]([C@H](C)O)O)C)CO |
规范 SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)O)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)
![4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B14444261.png)
![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)
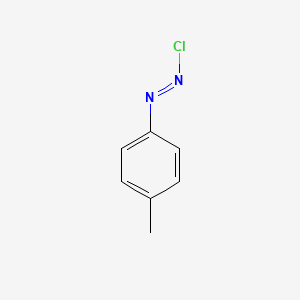
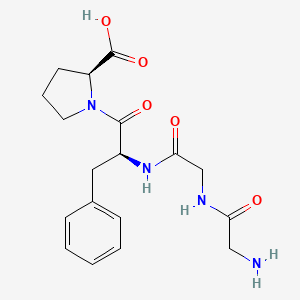
![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
